3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid
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Description
This compound, also known as 3-amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid, has a molecular formula of C20H14I3N3O7 and a molecular weight of 789.0591.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds such as 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl chloride2 and 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid3 have been synthesized and studied.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an amino group, a carboxyl group, and an acetyl group1. The presence of three iodine atoms also contributes to its high molecular weight1.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the literature I found. However, given its structure, it’s likely that it can participate in reactions typical of carboxylic acids and amines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available literature. However, related compounds such as 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl chloride have been characterized2.Safety And Hazards
Specific safety and hazard information for this compound is not available in the literature I found. However, safety precautions should always be taken when handling chemical substances, particularly those with complex structures and potentially reactive functional groups.
Future Directions
The future directions for research on this compound are not specified in the available literature. However, given its complex structure and the presence of multiple functional groups, it could be of interest in various areas of chemical and biological research.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, please refer to specific scientific literature and databases.
properties
IUPAC Name |
3-amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I3N3O7/c21-13-11(14(22)16(24)15(23)12(13)20(31)32)17(28)25-5-6-33-10(27)7-26-18(29)8-3-1-2-4-9(8)19(26)30/h1-4H,5-7,24H2,(H,25,28)(H,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRZGXOWKXRWTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCCNC(=O)C3=C(C(=C(C(=C3I)N)I)C(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I3N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phthaloylglycine 2-[5-Amino-3-carboxy-2,4,6-triiodobenzoyl]aminoethyl Ester |
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